Cinacalcet

Description

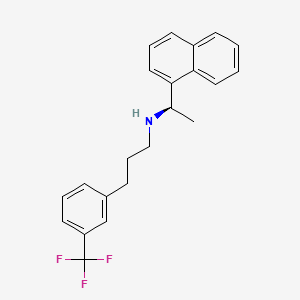

Structure

3D Structure

Properties

IUPAC Name |

N-[(1R)-1-naphthalen-1-ylethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22F3N/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25/h2-5,7,9-13,15-16,26H,6,8,14H2,1H3/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDHAWDNDOKGFTD-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

364782-34-3 (Hydrochloride) | |

| Record name | Cinacalcet [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0226256560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8048286 | |

| Record name | Cinacalcet | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cinacalcet | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015147 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly soluble (in HCl salt form), In water, 9.2X10-2 mg/L at 25 °C /Estimated/, 5.59e-05 g/L | |

| Record name | Cinacalcet | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01012 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CINACALCET | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7318 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cinacalcet | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015147 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

1.5X10-7 mm Hg at 25 °C at 25 °C /Estimated/ | |

| Record name | CINACALCET | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7318 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

226256-56-0 | |

| Record name | Cinacalcet | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=226256-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinacalcet [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0226256560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinacalcet | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01012 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cinacalcet | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(1R)-1-(naphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINACALCET | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UAZ6V7728S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CINACALCET | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7318 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cinacalcet | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015147 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Cinacalcet's Mechanism of Action on the Calcium-Sensing Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the molecular mechanisms underpinning the action of Cinacalcet on the Calcium-Sensing Receptor (CaSR). It details the allosteric modulation, subsequent intracellular signaling cascades, and the key experimental methodologies used to elucidate this interaction.

Core Mechanism: Allosteric Modulation of the CaSR

This compound is a calcimimetic agent, meaning it mimics the effect of extracellular calcium on its target.[1] Its primary mechanism of action is not as a direct agonist but as a positive allosteric modulator (PAM) of the Calcium-Sensing Receptor (CaSR).[2][3][4] The CaSR, a member of the G protein-coupled receptor (GPCR) family C, plays a pivotal role in maintaining calcium homeostasis.[1][2]

Unlike the endogenous ligand, extracellular calcium (Ca²⁺), which binds to the large extracellular "Venus flytrap" domain, this compound binds to a distinct allosteric site within the receptor's seven-transmembrane (7TM) domain.[2][5][6] This binding event induces a conformational change in the receptor that increases its sensitivity to extracellular Ca²⁺.[3][7][8][9] Consequently, the CaSR can be activated at lower calcium concentrations than would normally be required, leading to a potentiation of the receptor's downstream signaling.[3] This allosteric mode of action is a key feature, making this compound the first clinically approved allosteric modulator of a GPCR.[4][10]

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound corrects biased allosteric modulation of CaSR by AHH autoantibody - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. Allosteric Modulation of the Calcium-Sensing Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound corrects biased allosteric modulation of CaSR by AHH autoantibody - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. youtube.com [youtube.com]

- 8. This compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. academic.oup.com [academic.oup.com]

The Molecular Pharmacology of Cinacalcet: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinacalcet, a calcimimetic agent, represents a significant therapeutic advance in the management of hyperparathyroidism. This technical guide delves into the molecular pharmacology of this compound, providing a comprehensive overview of its mechanism of action, detailing key experimental protocols for its study, and presenting quantitative data to inform further research and development. This compound acts as a positive allosteric modulator of the calcium-sensing receptor (CaSR), a G protein-coupled receptor crucial for calcium homeostasis. By enhancing the sensitivity of the CaSR to extracellular calcium, this compound effectively reduces the synthesis and secretion of parathyroid hormone (PTH), thereby lowering serum calcium levels.[1][2][3] This guide will explore the intricate details of its interaction with the CaSR and the subsequent intracellular signaling cascades.

Mechanism of Action

This compound is a Type II calcimimetic that functions as a positive allosteric modulator of the calcium-sensing receptor (CaSR).[4] Unlike endogenous agonists like calcium which bind to the extracellular Venus flytrap domain, this compound binds to a distinct site within the seven-transmembrane (7TM) domain of the receptor. This allosteric binding induces a conformational change in the CaSR, increasing its sensitivity to extracellular calcium ions.[2][3] Consequently, the receptor is activated at lower calcium concentrations than would typically be required, leading to the inhibition of parathyroid hormone (PTH) synthesis and secretion from the parathyroid glands.[1][2]

The CaSR couples to multiple G protein signaling pathways, primarily Gαq/11 and Gαi/o.[5] Activation of the Gαq/11 pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). The Gαi/o pathway activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The culmination of these signaling events is the suppression of PTH secretion.[5]

Quantitative Pharmacological Data

The following tables summarize key quantitative data related to the pharmacology of this compound.

Table 1: In Vitro Pharmacological Parameters

| Parameter | Value | Cell System | Assay | Reference |

| IC50 for PTH Secretion | 28 nM (in the presence of 0.5 mM extracellular Ca2+) | Cultured bovine parathyroid cells | PTH Secretion Assay | [6] |

| EC50 for Intracellular Calcium Mobilization | 51 nM (in the presence of 0.5 mM extracellular Ca2+) | HEK293 cells expressing CaSR | Intracellular Calcium Assay | [6] |

| EC50 for Calcitonin Secretion | 34 nM | Rat medullary thyroid carcinoma 6-23 cells | Calcitonin Secretion Assay | [6] |

Table 2: Human Pharmacokinetic Parameters

| Parameter | Value | Condition | Reference |

| Time to Peak Plasma Concentration (Tmax) | 2 - 6 hours | Oral administration | [5] |

| Terminal Half-life (t1/2) | 30 - 40 hours | Oral administration | [1][5] |

| Plasma Protein Binding | 93% - 97% | [1][5] | |

| Apparent Volume of Distribution (Vd/F) | ~1000 L | [5] | |

| Metabolism | Primarily via CYP3A4, CYP2D6, and CYP1A2 | [1][3] | |

| Elimination | Primarily renal excretion of metabolites | [1] |

Key Experimental Protocols

Intracellular Calcium Mobilization Assay

This protocol details the measurement of intracellular calcium concentration ([Ca2+]i) in response to this compound using a fluorescent dye, such as Fura-2 AM, in a cell line stably expressing the CaSR (e.g., HEK293-CaSR).

Materials:

-

HEK293 cells stably expressing the human CaSR

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

HEPES-buffered saline (HBS)

-

This compound hydrochloride

-

Calcium chloride (CaCl2)

-

Ionomycin

-

EGTA

-

Fluorescence plate reader or microscope capable of ratiometric measurements (excitation at 340 nm and 380 nm, emission at 510 nm)

Procedure:

-

Cell Culture: Culture HEK293-CaSR cells in appropriate medium until they reach 80-90% confluency in a 96-well, black-walled, clear-bottom plate.[7]

-

Dye Loading:

-

Prepare a Fura-2 AM loading solution in HBS. A typical concentration is 1-5 µM Fura-2 AM with 0.02% Pluronic F-127 to aid dispersion.

-

Wash the cells once with HBS.

-

Add the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at room temperature or 37°C in the dark to allow for dye uptake and de-esterification.[8][9]

-

-

Washing: After incubation, wash the cells twice with HBS to remove extracellular Fura-2 AM.[9]

-

Compound Addition:

-

Prepare serial dilutions of this compound in HBS containing a fixed concentration of extracellular calcium (e.g., 0.5 mM CaCl2).

-

Add the this compound solutions to the respective wells.

-

-

Fluorescence Measurement:

-

Immediately begin recording fluorescence intensity using a plate reader or microscope.

-

Excite the cells alternately at 340 nm and 380 nm and measure the emission at 510 nm.

-

The ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) is proportional to the [Ca2+]i.[10]

-

-

Data Analysis:

-

Calculate the change in the F340/F380 ratio over time.

-

To determine the EC50, plot the peak change in the fluorescence ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve.

-

Maximum and minimum fluorescence ratios for calibration can be obtained by adding ionomycin (a calcium ionophore) followed by EGTA (a calcium chelator).[10]

-

Parathyroid Hormone (PTH) Secretion Assay

This protocol describes an in vitro assay to measure the inhibitory effect of this compound on PTH secretion from primary cultured bovine parathyroid cells.

Materials:

-

Fresh bovine parathyroid glands

-

Collagenase

-

Culture medium (e.g., DMEM/F12)

-

Fetal bovine serum (FBS)

-

This compound hydrochloride

-

Calcium chloride (CaCl2)

-

PTH ELISA kit

-

Multi-well culture plates

Procedure:

-

Cell Isolation and Culture:

-

Aseptically dissect bovine parathyroid glands and mince the tissue.

-

Digest the tissue with collagenase to isolate parathyroid cells.

-

Plate the isolated cells in multi-well plates and culture them in a humidified incubator.

-

-

Experimental Setup:

-

After the cells have adhered and formed a monolayer, replace the culture medium with a low-calcium medium (e.g., 0.5 mM CaCl2) to stimulate PTH secretion.

-

Prepare various concentrations of this compound in the low-calcium medium.

-

-

Treatment:

-

Remove the medium from the cells and add the different concentrations of this compound.

-

Incubate the cells for a defined period (e.g., 2-4 hours).

-

-

Sample Collection:

-

After incubation, collect the supernatant from each well. The supernatant contains the secreted PTH.

-

-

PTH Quantification:

-

Measure the concentration of PTH in the collected supernatants using a commercially available PTH ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage inhibition of PTH secretion for each this compound concentration relative to the vehicle control.

-

To determine the IC50, plot the percentage inhibition of PTH secretion against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve.

-

Quantification of this compound in Plasma by LC-MS/MS

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of this compound in plasma samples, essential for pharmacokinetic studies.

Materials:

-

Plasma samples

-

This compound analytical standard

-

Deuterated this compound (this compound-d3 or -d4) as an internal standard (IS)[1][11]

-

Acetonitrile

-

Methanol

-

Formic acid or ammonium formate

-

Water (LC-MS grade)

-

Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

-

C18 analytical column

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To a small volume of plasma (e.g., 50 µL), add the internal standard solution.[12]

-

Add a protein precipitating agent, such as acetonitrile or methanol (typically in a 3:1 or 4:1 ratio to the plasma volume).[13]

-

Vortex the mixture to ensure complete protein precipitation.

-

Centrifuge the samples at high speed to pellet the precipitated proteins.

-

Transfer the clear supernatant to a clean tube or a 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography: Inject the prepared sample onto a C18 analytical column. Use a mobile phase gradient of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an acid (e.g., 0.1% formic acid) or a buffer (e.g., ammonium formate), to separate this compound and the IS from other plasma components.[13]

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for this compound and the IS using Multiple Reaction Monitoring (MRM).

-

-

Data Analysis:

-

Integrate the peak areas for this compound and the IS.

-

Calculate the peak area ratio of this compound to the IS.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the this compound standards.

-

Determine the concentration of this compound in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.

-

Visualizations of Molecular Pathways and Workflows

Signaling Pathway of this compound's Action

Caption: this compound allosterically enhances CaSR signaling via the Gq/11-PLC pathway.

Experimental Workflow for Intracellular Calcium Mobilization Assay

Caption: Workflow for measuring intracellular calcium changes induced by this compound.

Logical Relationship of this compound's Therapeutic Effect

Caption: Logical flow from this compound administration to its therapeutic outcome.

Conclusion

This compound's role as a positive allosteric modulator of the calcium-sensing receptor provides a targeted and effective approach to the treatment of hyperparathyroidism. Understanding its molecular pharmacology, supported by robust quantitative data and well-defined experimental protocols, is paramount for the continued development of novel calcimimetics and for optimizing the clinical use of existing therapies. This guide provides a foundational resource for researchers and drug development professionals, offering both the theoretical framework and the practical methodologies necessary to advance the study of this compound and related compounds.

References

- 1. Bioanalytical tandem mass spectrometry method for this compound in human plasma: green assessment with advanced metrics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. Pharmacodynamic Modeling of this compound in Secondary Hyperparathyroidism: Efficacy and Influencing Factors Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Long-term outcomes of this compound and paricalcitol titration protocol for treatment of secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hellobio.com [hellobio.com]

- 9. brainvta.tech [brainvta.tech]

- 10. moodle2.units.it [moodle2.units.it]

- 11. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantification of this compound by LC-MS/MS using liquid-liquid extraction from 50 μL of plasma. | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

In Vitro Efficacy of Cinacalcet on Parathyroid Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro effects of Cinacalcet on parathyroid cells. This compound is a calcimimetic agent that acts as an allosteric modulator of the Calcium-Sensing Receptor (CaSR), a key regulator of parathyroid hormone (PTH) secretion.[1][2] This document summarizes key quantitative data from in vitro studies, details relevant experimental protocols, and visualizes the underlying signaling pathways to support further research and development in this area.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the key quantitative findings from in vitro studies on the effect of this compound on parathyroid cell function.

Table 1: Effect of this compound on Parathyroid Hormone (PTH) Secretion in Primary Human Parathyroid Cells

| Cell Type | This compound Concentration (nmol/L) | PTH Suppression (%) | Reference |

| Primary Hyperparathyroidism (PHPT) Cells | 1000 | 61 ± 21 | [3] |

| Secondary Hyperparathyroidism (SHPT) Cells | 1000 | 61 ± 19 | [3] |

Table 2: Effect of this compound on Parathyroid Cell Proliferation in a Rodent Model of Chronic Kidney Disease (CKD)

| Treatment Group | Parathyroid Gland Weight (mg) | PCNA-positive cells/mm² | Reference |

| 5/6 Nephrectomized (Nx) + Vehicle | 0.566 ± 0.038 | 83 ± 8 | [4] |

| 5/6 Nx + this compound (10 mg/kg/day) | 0.396 ± 0.031 | 41 ± 8 | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of in vitro studies. The following sections outline key experimental protocols for investigating the effects of this compound on parathyroid cells.

Primary Culture of Human Parathyroid Cells

This protocol is adapted from studies on primary cultures of human parathyroid cells obtained from patients undergoing parathyroidectomy.[3][5]

a. Tissue Procurement and Dissociation:

-

Obtain fresh human parathyroid gland tissue from patients with primary or secondary hyperparathyroidism following therapeutic parathyroidectomy.[3][5]

-

Immediately place the tissue in a sterile collection medium (e.g., RPMI-1640) on ice.

-

Mince the tissue into small fragments (approximately 1 mm³).[5]

-

Digest the minced tissue with a solution of collagenase type I (e.g., 2 mg/mL in RPMI-1640) for 30-60 minutes at 37°C with gentle agitation.[5]

-

Further dissociate the tissue by incubation with 0.25% trypsin-EDTA for 10-15 minutes at 37°C.[5]

-

Neutralize the enzymatic digestion with a culture medium containing fetal bovine serum (FBS).

-

Filter the cell suspension through a sterile nylon mesh (e.g., 70-100 µm) to remove undigested tissue.

-

Wash the cells by centrifugation and resuspend in a complete culture medium.

b. Cell Culture:

-

Culture the isolated parathyroid cells in a suitable medium, such as RPMI-1640 or DMEM, supplemented with 10% FBS, L-glutamine, penicillin (100 U/mL), and streptomycin (100 µg/mL).[5]

-

Plate the cells in culture dishes or multi-well plates coated with an attachment factor like collagen or fibronectin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

-

Allow the cells to adhere and grow for a sufficient period before initiating experiments.

In Vitro this compound Treatment and PTH Secretion Assay

This protocol describes how to assess the dose-dependent effect of this compound on PTH secretion from cultured parathyroid cells.[3]

a. Cell Plating and Acclimatization:

-

Plate the primary human parathyroid cells in multi-well plates at a predetermined density.

-

Allow the cells to acclimate to the culture conditions for 24-48 hours.

b. This compound Treatment:

-

Prepare a range of this compound concentrations (e.g., 0, 10, 100, 1000 nmol/L) in a low-calcium (e.g., 0.5 mM) culture medium.

-

Wash the cells with a serum-free, low-calcium medium.

-

Incubate the cells with the different concentrations of this compound for a defined period (e.g., 2-4 hours).

c. Sample Collection and PTH Measurement:

-

Collect the culture supernatant from each well at the end of the incubation period.

-

Measure the concentration of intact PTH (iPTH) in the supernatant using a commercially available immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a chemiluminescent immunoassay.[6][7]

-

Normalize the PTH secretion to the total protein content or cell number in each well.

Measurement of Intracellular Calcium ([Ca²⁺]i)

This protocol outlines a method to measure changes in intracellular calcium concentration in response to this compound, utilizing a fluorescent calcium indicator.

a. Cell Preparation and Dye Loading:

-

Culture parathyroid cells on glass coverslips suitable for microscopy.

-

Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM (acetoxymethyl ester), by incubating them in a buffer containing the dye for 30-60 minutes at 37°C.

-

Wash the cells to remove excess dye.

b. Fluorescence Imaging:

-

Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Perfuse the cells with a physiological salt solution containing a basal level of extracellular calcium.

-

Establish a stable baseline fluorescence signal.

c. This compound Stimulation and Data Acquisition:

-

Introduce this compound at a specific concentration into the perfusion solution.

-

Continuously record the fluorescence intensity at two different excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) and a single emission wavelength (e.g., 510 nm).

-

The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.

-

Calibrate the fluorescence ratio to absolute [Ca²⁺]i values using standard calibration techniques.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by this compound and a typical experimental workflow for in vitro studies.

Caption: this compound enhances CaSR sensitivity to extracellular calcium, activating Gq/11 signaling.

Caption: A typical workflow for studying this compound's effects on parathyroid cells in vitro.

Caption: this compound potentiates the inhibitory effect of calcium on PTH secretion.

References

- 1. Establishment and characterization of long-term human primary parathyroid tumor subclones derived from Indian PHPT - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Reduces the Set Point of the PTH-Calcium Curve - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Culture of Parathyroid Cells | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. An optogenetic approach for regulating human parathyroid hormone secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Measurement of parathyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nrl.testcatalog.org [nrl.testcatalog.org]

Cinacalcet's Role in Calcium and Phosphate Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinacalcet, a calcimimetic agent, represents a significant therapeutic advance in the management of secondary hyperparathyroidism in patients with chronic kidney disease (CKD) and hypercalcemia in patients with parathyroid carcinoma. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound modulates calcium and phosphate homeostasis. It details the drug's interaction with the calcium-sensing receptor (CaSR), the subsequent intracellular signaling cascades, and its systemic effects on parathyroid hormone (PTH) secretion, serum mineral levels, and bone metabolism. This document summarizes key quantitative data from preclinical and clinical studies, outlines relevant experimental protocols for the evaluation of calcimimetics, and provides visual representations of the core signaling pathways and experimental workflows.

Introduction

Disordered mineral metabolism is a common and serious complication of chronic kidney disease, characterized by abnormalities in serum calcium, phosphorus, and parathyroid hormone levels.[1][2] Secondary hyperparathyroidism (SHPT), a condition of excessive PTH secretion, is a central feature of CKD-Mineral and Bone Disorder (CKD-MBD) and is associated with increased risks of bone disease, cardiovascular events, and mortality.[1][3] this compound hydrochloride, the first FDA-approved calcimimetic, offers a targeted approach to managing SHPT by increasing the sensitivity of the parathyroid gland's calcium-sensing receptor to extracellular calcium.[1][4] This guide delves into the core scientific principles underlying this compound's therapeutic action.

Mechanism of Action of this compound

This compound is a positive allosteric modulator of the calcium-sensing receptor (CaSR), a G protein-coupled receptor (GPCR) that plays a pivotal role in regulating extracellular calcium homeostasis.[5][6] Unlike endogenous agonists like calcium which bind to the receptor's venus flytrap domain, this compound binds to a distinct allosteric site within the 7-transmembrane domain of the CaSR.[5][6] This binding induces a conformational change in the receptor, enhancing its sensitivity to extracellular calcium ions.[5][6] Consequently, the CaSR is activated at lower serum calcium concentrations than would normally be required, leading to a leftward shift in the sigmoidal curve of the PTH-calcium relationship.[7][8] This heightened sensitivity results in the suppression of both the synthesis and secretion of PTH from the parathyroid glands.[1][4]

The Calcium-Sensing Receptor (CaSR) Signaling Pathway

The CaSR is primarily coupled to Gαq/11 and Gαi/o proteins, initiating distinct downstream signaling cascades upon activation.[9][10] this compound's allosteric modulation potentiates these pathways in the presence of extracellular calcium.

-

Gαq/11 Pathway: Activation of the Gαq/11 pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[9][10] IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[10] This cascade ultimately inhibits the synthesis and exocytosis of PTH-containing vesicles.[11]

-

Gαi/o Pathway: The CaSR can also couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[9] This pathway also contributes to the overall inhibitory effect on PTH secretion.

The following diagram illustrates the CaSR signaling pathway and the action of this compound:

Caption: CaSR Signaling and this compound Action

Quantitative Effects of this compound on Key Biomarkers

This compound administration leads to significant and clinically relevant changes in the biochemical markers of mineral metabolism. The following tables summarize the quantitative effects of this compound on serum PTH, calcium, phosphorus, and Fibroblast Growth Factor-23 (FGF-23) from key clinical and preclinical studies.

Effects on Parathyroid Hormone (PTH)

| Study Population | This compound Dose | Duration of Treatment | Baseline PTH (pg/mL) | Post-Treatment PTH (pg/mL) | Percentage Reduction | Citation(s) |

| Hemodialysis patients with severe SHPT | Titrated | 12 weeks | 1191 (median) | Not specified | 80% of patients achieved >30% reduction | [3] |

| Hemodialysis patients with SHPT | Titrated (up to 180mg/day) | 26 weeks | ~750 (mean) | ~400 (mean) | ~43% | [2] |

| Hemodialysis patients with SHPT | Titrated | 52 weeks | Not specified | Not specified | 55-58% | [12][13] |

| 5/6 Nephrectomized Rats | 10 mg/kg/day | 12-13 days | Not specified | Decreased by >45% | >45% | [14] |

| 5/6 Nephrectomized Rats with established SHPT | 10 mg/kg/day | 5 weeks | 329 ± 51 (mean ± SEM) | 25 ± 5 (mean ± SEM) | ~92% | [15] |

Effects on Serum Calcium and Phosphorus

| Study Population | This compound Dose | Duration of Treatment | Baseline Ca (mg/dL) | Post-Treatment Ca (mg/dL) | Baseline P (mg/dL) | Post-Treatment P (mg/dL) | Citation(s) |

| Hemodialysis patients with SHPT | Titrated | 26 weeks | ~9.6 | ~8.8 | Not specified | Decreased | [2] |

| Hemodialysis patients with SHPT | Titrated | 1 year | Not specified | Decreased | Not specified | Decreased | [16] |

| Stage 3 or 4 CKD patients | 30-180 mg/day | 32 weeks | Not specified | Decreased by 10% | Not specified | Tended to increase | [14] |

| 5/6 Nephrectomized Rats | 10 mg/kg/day | 12-13 days | ~10.5 | 8.43 ± 0.37 (at 8h post-dose) | ~7.5 | Increased by 18% | [14] |

| Meta-analysis of RCTs | Various | Various | Not specified | Mean reduction of 0.81 | Not specified | Mean reduction of 0.29 | [17] |

Effects on Fibroblast Growth Factor-23 (FGF-23)

| Study Population | This compound Dose | Duration of Treatment | Baseline FGF-23 | Post-Treatment FGF-23 | Percentage Change | Citation(s) |

| Hemodialysis patients with SHPT | Not specified | 6 months | 7.58 ± 1.7 (log pg/mL) | 6.61 ± 1.7 (log pg/mL) | Significant decrease | [18] |

| Peritoneal dialysis patients | 30.2 ± 18.0 mg/day | Efficacy assessment phase | 3960 RU/mL (median) | 2325 RU/mL (median) | -42.5% | [19] |

| Hemodialysis patients (EVOLVE trial) | Titrated | 20 weeks | Not specified | Not specified | 68% of patients had ≥30% reduction | [20] |

Experimental Protocols for Evaluating Calcimimetics

The development and characterization of calcimimetic drugs like this compound involve a range of in vitro and in vivo experimental protocols.

In Vitro Assays for CaSR Activation

Objective: To determine the potency and efficacy of a test compound in activating the CaSR.

Methodology: Intracellular Calcium Mobilization Assay

-

Cell Culture: Human embryonic kidney (HEK293) cells stably transfected with the human CaSR gene are commonly used. These cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cell Plating: Cells are seeded into 96-well or 384-well black-walled, clear-bottom plates and allowed to adhere overnight.

-

Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM, or Indo-1 AM) in a buffer solution for a specified time at 37°C.[21][22]

-

Compound Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR, FlexStation). Baseline fluorescence is measured, and then the test compound (at various concentrations) and a fixed concentration of extracellular calcium are added.

-

Data Acquisition: Changes in intracellular calcium concentration are monitored over time by measuring the fluorescence intensity.

-

Data Analysis: The dose-response curve is generated by plotting the peak fluorescence response against the logarithm of the compound concentration. The EC50 (half-maximal effective concentration) is calculated to determine the compound's potency.

The following diagram outlines the workflow for an in vitro CaSR activation assay:

Caption: In Vitro CaSR Activation Assay Workflow

In Vivo Animal Models of Secondary Hyperparathyroidism

Objective: To evaluate the efficacy and safety of a test compound in a living organism with SHPT.

Methodology: 5/6 Nephrectomy (Nx) Rat Model

-

Animal Model: Male Sprague-Dawley rats are commonly used.

-

Surgical Procedure: A two-step surgical procedure is performed to induce chronic renal insufficiency. First, two-thirds of the left kidney is removed. One week later, the entire right kidney is removed. This results in a 5/6 reduction in renal mass.[15][23]

-

Disease Development: The rats are allowed to develop SHPT over several weeks, which is confirmed by measuring serum levels of creatinine, BUN, PTH, calcium, and phosphorus.

-

Drug Administration: The test compound (e.g., this compound) or vehicle is administered orally or via another appropriate route for a specified duration.

-

Sample Collection: Blood samples are collected at baseline and at various time points during and after treatment to measure biochemical parameters. At the end of the study, parathyroid glands may be harvested for histological analysis (e.g., to assess for hyperplasia).[15]

-

Data Analysis: Changes in biochemical markers and parathyroid gland morphology are compared between the treatment and vehicle control groups.

The following diagram illustrates the logical relationship in the development and treatment of an animal model of SHPT:

Caption: In Vivo SHPT Model and Treatment Logic

Conclusion

This compound's role in the management of calcium and phosphate homeostasis is firmly established through its unique mechanism of action as a positive allosteric modulator of the calcium-sensing receptor. By increasing the sensitivity of the CaSR to extracellular calcium, this compound effectively suppresses PTH secretion, leading to reductions in serum calcium and, in many cases, phosphorus levels. Its ability to also reduce FGF-23 concentrations and parathyroid gland volume further underscores its multifaceted impact on the pathophysiology of secondary hyperparathyroidism. The experimental protocols detailed herein provide a framework for the continued investigation and development of novel calcimimetic agents, with the ultimate goal of improving outcomes for patients with disorders of mineral metabolism.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound hydrochloride (Sensipar) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The effectiveness of this compound: a randomized, open label study in chronic hemodialysis patients with severe secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. This compound Mechanism of Action – My Endo Consult [myendoconsult.com]

- 6. scbt.com [scbt.com]

- 7. This compound Reduces the Set Point of the PTH-Calcium Curve - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Parathyroid Diseases and Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The calcium-sensing receptor: a comprehensive review on its role in calcium homeostasis and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jme.bioscientifica.com [jme.bioscientifica.com]

- 11. Calcium-sensing receptor - Wikipedia [en.wikipedia.org]

- 12. This compound effectively reduces parathyroid hormone secretion and gland volume regardless of pretreatment gland size in patients with secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound Effectively Reduces Parathyroid Hormone Secretion and Gland Volume Regardless of Pretreatment Gland Size in Patients with Secondary Hyperparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanistic analysis for time-dependent effects of this compound on serum calcium, phosphorus, and parathyroid hormone levels in 5/6 nephrectomized rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound HCl prevents development of parathyroid gland hyperplasia and reverses established parathyroid gland hyperplasia in a rodent model of CKD - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Effects and Safety of Calcimimetics in End Stage Renal Disease Patients with Secondary Hyperparathyroidism: A Meta-Analysis | PLOS One [journals.plos.org]

- 18. This compound lowers FGF-23 level together with bone metabolism in hemodialyzed patients with secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound lowering of serum fibroblast growth factor-23 concentration may be independent from serum Ca, P, PTH and dose of active vitamin D in peritoneal dialysis patients: a randomized controlled study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ahajournals.org [ahajournals.org]

- 21. scilit.com [scilit.com]

- 22. Monitoring Calcium-Sensing Receptor (CaSR)-Induced Intracellular Calcium Flux Using an Indo-1 Flow Cytometry Assay. — Radcliffe Department of Medicine [rdm.ox.ac.uk]

- 23. Animal models of hyperfunctioning parathyroid diseases for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Pharmacodynamics of Cinacalcet: A Technical Guide

Introduction

Cinacalcet (Sensipar®) is a calcimimetic agent that acts as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR).[1][2] It is primarily used for the treatment of secondary hyperparathyroidism (HPT) in patients with chronic kidney disease (CKD), and for hypercalcemia in patients with parathyroid carcinoma.[3][4] This technical guide provides an in-depth overview of the preclinical pharmacodynamics of this compound, focusing on its mechanism of action, and its effects in various preclinical models. The information is tailored for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound enhances the sensitivity of the CaSR on the surface of the chief cells in the parathyroid gland to extracellular calcium ions.[1][3] The CaSR is a G-protein coupled receptor (GPCR) that plays a pivotal role in maintaining calcium homeostasis.[2][5] By binding to an allosteric site on the transmembrane domain of the CaSR, this compound induces a conformational change that potentiates the receptor's response to ambient calcium levels.[1][2] This increased sensitivity leads to the activation of downstream signaling pathways even at lower extracellular calcium concentrations.

The activation of the CaSR by this compound predominantly involves the Gαq/11 and Gαi/o signaling pathways.[3][5] The Gαq/11 pathway stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[3] This cascade results in an increase in intracellular calcium concentrations, which in turn inhibits the synthesis and secretion of parathyroid hormone (PTH).[2][3] The Gαi/o pathway activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, which also contributes to the suppression of PTH secretion.[5] The net effect is a reduction in circulating PTH levels, which subsequently leads to a decrease in serum calcium and phosphorus concentrations.[3][6]

Quantitative Data from Preclinical Studies

The pharmacodynamic effects of this compound have been quantified in various in vitro and in vivo preclinical models. The data consistently demonstrate its potency in activating the CaSR and reducing PTH and serum calcium levels.

Table 1: In Vitro Activity of this compound

| Assay System | Parameter | Value (this compound HCl) | Extracellular Ca²⁺ | Reference |

| HEK293 cells expressing human CaSR | EC₅₀ | 51 nM | 0.5 mM | [7] |

| Cultured bovine parathyroid cells | IC₅₀ | 28 nM | 0.5 mM | [7] |

| Rat medullary thyroid carcinoma 6-23 cells (CaSR) | EC₅₀ | 34 nM | Not specified | [7] |

EC₅₀: Half-maximal effective concentration for increasing intracellular Ca²⁺ or calcitonin secretion. IC₅₀: Half-maximal inhibitory concentration for PTH secretion.

Table 2: In Vivo Pharmacodynamic Effects of this compound in Rat Models

| Animal Model | Dosing Regimen (Oral) | Key Findings | Reference |

| Normal Rats | 1 to 36 mg/kg | Dose-dependent suppression of serum PTH and blood-ionized Ca²⁺.[7] ED₅₀ for PTH reduction was approximately 3 mg/kg.[8] | [7][8] |

| 5/6 Nephrectomized (Nx) Rats (Model of sHPT) | 1, 5, or 10 mg/kg/day for 4 weeks | At 5 and 10 mg/kg, significantly reduced parathyroid gland weight and proliferation (PCNA-positive cells).[9] Decreased serum PTH and blood ionized calcium.[9] | [9] |

| 5/6 Nephrectomized (Nx) Rats (Established sHPT) | 10 mg/kg/day for 6 weeks, then withdrawal | Treatment reduced serum PTH from 258 pg/mL (vehicle) to 53 pg/mL.[10] Discontinuation of treatment resulted in the reversal of beneficial effects on serum PTH and hyperplasia.[10][11] | [10][11] |

| 5/6 Nephrectomized (Nx) Rats (Established sHPT) | 10 mg/kg/day for 5 weeks (starting 6 weeks post-surgery) | Mediated regression of established parathyroid hyperplasia, accompanied by increased expression of the cyclin-dependent kinase inhibitor p21.[10][11] | [10][11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of preclinical findings. Below are summarized protocols from key studies.

In Vitro CaSR Activation Assay

-

Cell Line: Human Embryonic Kidney (HEK) 293 cells stably expressing the human parathyroid CaSR.[7]

-

Methodology:

-

Cells are loaded with the fluorescent calcium indicator dye, fura-2.

-

The cells are then placed in a buffer solution containing a low concentration of extracellular calcium (e.g., 0.5 mM).[7]

-

This compound is added at various concentrations.

-

The change in intracellular calcium concentration ([Ca²⁺]i) is measured by monitoring the fluorescence ratio of fura-2.

-

The EC₅₀ is calculated from the dose-response curve of the increase in [Ca²⁺]i.[7]

-

In Vivo Model of Secondary Hyperparathyroidism (sHPT)

-

Animal Model: Male Sprague-Dawley rats are typically used.[10]

-

Surgical Procedure (5/6 Nephrectomy):

-

Animals are anesthetized.

-

A two-step surgical procedure is performed. First, two-thirds of the left kidney is removed.

-

One week later, the entire right kidney is removed (nephrectomized), leaving the animal with one-sixth of its original kidney mass. This induces chronic kidney disease and subsequent secondary hyperparathyroidism.[9]

-

-

Dosing: this compound is formulated in a vehicle (e.g., 20% Captisol in water) and administered daily via oral gavage at specified doses (e.g., 1-10 mg/kg).[9][10]

-

Sample Collection and Analysis:

-

Blood samples are collected at specified time points throughout the study.

-

Serum is separated for the measurement of intact PTH (iPTH) using an immunoradiometric or ELISA assay.

-

Blood or serum is also analyzed for ionized calcium, total calcium, and phosphorus levels using standard biochemical analyzers.[9]

-

-

Histopathology: At the end of the study, animals are euthanized, and the parathyroid glands are excised, weighed, and fixed. Glandular hyperplasia is assessed by immunohistochemical staining for proliferation markers like Proliferating Cell Nuclear Antigen (PCNA).[9]

Conclusion

Preclinical models have been instrumental in elucidating the pharmacodynamic properties of this compound. In vitro assays confirm its potent allosteric agonism at the CaSR, while in vivo studies, particularly in the 5/6 nephrectomized rat model, have demonstrated its efficacy in reducing PTH secretion and mitigating parathyroid gland hyperplasia, the hallmark of secondary hyperparathyroidism.[9][10][11] These preclinical findings provided a strong rationale for the clinical development of this compound and have been largely predictive of its therapeutic effects in patients with CKD and other disorders of parathyroid function. The data underscore the critical role of the CaSR in regulating parathyroid physiology and its viability as a therapeutic target.

References

- 1. scbt.com [scbt.com]

- 2. This compound Mechanism of Action – My Endo Consult [myendoconsult.com]

- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. The calcium-sensing receptor: a comprehensive review on its role in calcium homeostasis and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacodynamic Modeling of this compound in Secondary Hyperparathyroidism: Efficacy and Influencing Factors Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacodynamics of the type II calcimimetic compound this compound HCl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. This compound HCl attenuates parathyroid hyperplasia in a rat model of secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound HCl prevents development of parathyroid gland hyperplasia and reverses established parathyroid gland hyperplasia in a rodent model of CKD - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound HCl prevents development of parathyroid gland hyperplasia and reverses established parathyroid gland hyperplasia in a rodent model of CKD - PubMed [pubmed.ncbi.nlm.nih.gov]

R-Enantiomer of Cinacalcet: A Deep Dive into its Pharmacodynamic Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinacalcet, marketed under trade names such as Sensipar® and Mimpara®, is a calcimimetic agent pivotal in the management of hyperparathyroidism.[1] It functions by allosterically modulating the calcium-sensing receptor (CaSR), a G protein-coupled receptor that is the primary regulator of parathyroid hormone (PTH) secretion.[2][3] The pharmacologically active component of this compound is its R-enantiomer.[4] This technical guide provides an in-depth exploration of the pharmacodynamic activity of the R-enantiomer of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.

Stereoselectivity and Potency

This compound exhibits significant stereoselectivity in its interaction with the CaSR. The R-enantiomer is a potent activator of the receptor, while the S-enantiomer is considerably less active.[5][6] In various in vitro assay systems, the S-enantiomer of this compound (S-AMG 073) has been shown to be at least 75-fold less active than the R-enantiomer.[5][6][7] This stark difference in activity underscores the specific conformational requirements for effective allosteric modulation of the CaSR.

Mechanism of Action: Allosteric Modulation of the Calcium-Sensing Receptor

The R-enantiomer of this compound does not directly activate the CaSR but rather enhances its sensitivity to extracellular calcium.[2][4] By binding to a transmembrane site on the receptor, it induces a conformational change that lowers the threshold for receptor activation by calcium ions.[4] This heightened sensitivity leads to a leftward shift in the concentration-response curve of calcium, meaning that lower concentrations of extracellular calcium are required to suppress PTH secretion.[4]

The activation of the CaSR by calcium and its potentiation by the R-enantiomer of this compound initiates a cascade of intracellular signaling events. The CaSR is coupled to multiple G proteins, primarily Gq/11 and Gi/o.[8] Activation of Gq/11 stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[8] The coupling to Gi/o inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8]

Figure 1: Calcium-Sensing Receptor (CaSR) Signaling Pathway.

Quantitative Pharmacodynamic Data

The pharmacodynamic activity of the R-enantiomer of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data.

| Parameter | Cell Line/System | Extracellular Ca²⁺ Concentration | Value (R-enantiomer) | Reference |

| EC₅₀ (Increase in [Ca²⁺]i) | HEK 293 cells expressing human CaSR | 0.5 mM | 51 nM | [5][6] |

| IC₅₀ (Decrease in PTH secretion) | Cultured bovine parathyroid cells | 0.5 mM | 28 nM | [5][6] |

| EC₅₀ (Increase in calcitonin secretion) | Rat medullary thyroid carcinoma 6-23 cells | 0.5 mM | 34 nM | [5][6] |

Table 1: In Vitro Pharmacodynamic Activity of R-Cinacalcet

| Parameter | Animal Model | Oral Dose | Effect | Reference |

| ED₅₀ (Inhibition of PTH secretion) | Rat | 3 mg/kg | Half-maximal effect | [4] |

| Potency Comparison | Rat | - | ~30-fold more potent at lowering serum PTH than increasing serum calcitonin | [5][6] |

Table 2: In Vivo Pharmacodynamic Activity of R-Cinacalcet

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the pharmacodynamic activity of the R-enantiomer of this compound.

In Vitro Measurement of Intracellular Calcium ([Ca²⁺]i)

This assay is fundamental to assessing the activation of the CaSR.

References

- 1. This compound | C22H22F3N | CID 156419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. New concepts in calcium-sensing receptor pharmacology and signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacodynamics of the type II calcimimetic compound this compound HCl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

Cinacalcet's Impact on Fibroblast Growth Factor-23: A Technical Overview for Researchers

An in-depth examination of the pharmacological effects of Cinacalcet on FGF23 levels, detailing key clinical findings, experimental methodologies, and underlying signaling pathways.

Introduction

Fibroblast growth factor-23 (FGF23) has emerged as a critical regulator of phosphate and vitamin D metabolism. In chronic kidney disease (CKD), FGF23 levels rise progressively and are associated with adverse cardiovascular outcomes and mortality.[1][2][3] this compound, a calcimimetic agent, is a cornerstone in the management of secondary hyperparathyroidism (SHPT) in dialysis patients.[1][4] Beyond its established effects on parathyroid hormone (PTH), calcium, and phosphorus, a growing body of evidence demonstrates that this compound significantly reduces circulating FGF23 levels. This technical guide synthesizes the current understanding of this compound's impact on FGF23, providing researchers, scientists, and drug development professionals with a comprehensive overview of the quantitative data, experimental protocols, and implicated signaling pathways.

Quantitative Impact of this compound on FGF23 Levels

Multiple clinical studies have consistently demonstrated the FGF23-lowering effect of this compound in patients with CKD and SHPT. The following tables summarize the key quantitative findings from several notable trials.

| Study (Year) | Patient Population | Treatment Arms | N | Duration | Baseline FGF23 (pg/mL or RU/mL) | Post-Treatment FGF23 (pg/mL or RU/mL) | Key Findings |

| ACHIEVE (Moe et al., 2015) [5] | Hemodialysis patients with SHPT | This compound + low-dose vitamin D vs. flexible-dose vitamin D | 91 | 27 weeks | Markedly elevated in both groups | Significant decrease in this compound group | This compound treatment resulted in a relative decrease in FGF23 levels compared to vitamin D analogs alone.[5] |

| Komaba et al. (2011) [1] | Hemodialysis patients with SHPT | This compound | 55 | 52 weeks | 14,750 (median) | 5,121 (median at 12 weeks) | Significant and sustained reduction in FGF23 levels with this compound treatment.[1] |

| EVOLVE (Moe et al., 2015) [2][3][6] | Hemodialysis patients with SHPT | This compound vs. Placebo | 2,602 | 20 weeks | Not specified | A significantly larger proportion of patients on this compound had ≥30% reductions in FGF23 (68% vs. 28%).[3][6] | Treatment with this compound significantly lowers serum FGF23.[2][3][6] |

| Hryszko et al. (2012) [7] | Hemodialysis patients with SHPT | This compound | 18 | 6 months | log FGF-23: 7.58 ± 1.7 | log FGF-23: 6.61 ± 1.7 | Significant decrease in serum FGF-23 levels.[7] |

| Kim et al. (2013) [8] | Peritoneal dialysis patients | This compound vs. Control | 57 | Efficacy assessment phase | 3,960 RU/ml (median) | 2,325 RU/ml (median) | Significant reduction in FGF23 levels in the this compound group.[8] |

| PARADIGM (Ureña-Torres et al., 2015) [9] | Hemodialysis patients with SHPT | This compound vs. Vitamin D analog | 312 | 52 weeks | Not specified | -40% (median change) | This compound led to a median decrease in FGF-23, while vitamin D analogs led to a median increase.[9] |

Experimental Protocols

The methodologies employed in key studies provide a framework for future research in this area.

ACHIEVE Trial: FGF23 Sub-study

-

Study Design: A randomized controlled clinical trial comparing this compound plus low-dose calcitriol analogs to escalating doses of calcitriol analogs alone.[5]

-

Participants: Hemodialysis patients with SHPT.[5]

-

Intervention: The this compound group received this compound (starting at 30 mg/day and titrated) plus a fixed low dose of a calcitriol analog. The control group received flexible, escalating doses of calcitriol analogs.[5]

-

FGF23 Measurement: Plasma samples were collected at baseline and at 27 weeks. Intact human FGF23 levels were measured in triplicate using an ELISA kit (Kainos, Tokyo, Japan).[5]

-

Data Analysis: Between-group and within-group changes in log-transformed FGF23 levels were analyzed. A multiple regression model was used to assess factors associated with changes in FGF23.[5]

Komaba et al. (2011) Study

-

Study Design: A 52-week, multicenter, open-label, single-arm trial.[1]

-

Participants: 55 hemodialysis patients with SHPT.[1]

-

Intervention: this compound was initiated at 25 mg daily and titrated up to 100 mg daily to achieve target PTH, calcium, and phosphorus levels. The dosage of vitamin D was kept stable unless calcium levels required adjustment.[10]

-

FGF23 Measurement: Serum samples were collected at baseline, 12, 24, and 52 weeks. Full-length FGF23 was measured using a sandwich ELISA kit (Kainos Laboratories, Tokyo, Japan).[1][10]

-

Data Analysis: Changes in FGF23 and other biochemical parameters from baseline were analyzed using repeated measures ANOVA. Univariate and multivariate linear regression analyses were used to assess associations between changes in FGF23 and other parameters.[1]

Signaling Pathways and Mechanisms of Action

This compound's primary mechanism of action is the allosteric modulation of the calcium-sensing receptor (CaSR) on parathyroid cells, increasing its sensitivity to extracellular calcium and thereby reducing PTH secretion.[1][4] The precise mechanism by which this compound lowers FGF23 is not fully elucidated but is likely multifactorial, involving both direct and indirect effects.

Changes in serum calcium, phosphorus, and PTH are significantly associated with changes in FGF23 levels.[1][5] this compound's ability to lower these parameters likely contributes to the reduction in FGF23. Some studies suggest that the change in FGF23 is independent of the change in PTH, pointing towards other contributing factors.[1][5][9] One hypothesis is that the reduction in the dose of active vitamin D, a known stimulator of FGF23 production, in patients treated with this compound may play a role.[5] Furthermore, a study by Hryszko et al. (2012) suggested that this compound may reduce FGF23 levels by suppressing osteoblast function, as indicated by a correlation between the change in FGF23 and the change in osteocalcin.[7]

Conclusion

References

- 1. academic.oup.com [academic.oup.com]

- 2. ahajournals.org [ahajournals.org]

- 3. This compound, Fibroblast Growth Factor-23, and Cardiovascular Disease in Hemodialysis: The Evaluation of this compound HCl Therapy to Lower Cardiovascular Events (EVOLVE) Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Mechanism of Action – My Endo Consult [myendoconsult.com]

- 5. Effects of this compound and Concurrent Low-Dose Vitamin D on FGF23 Levels in ESRD - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. This compound lowers FGF-23 level together with bone metabolism in hemodialyzed patients with secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound lowering of serum fibroblast growth factor-23 concentration may be independent from serum Ca, P, PTH and dose of active vitamin D in peritoneal dialysis patients: a randomized controlled study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of this compound and Vitamin D Analogs on Fibroblast Growth Factor-23 during the Treatment of Secondary Hyperparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Cellular Pathways Activated by Cinacalcet Binding to the Calcium-Sensing Receptor (CaSR)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cinacalcet, a calcimimetic agent, functions as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR), a crucial G protein-coupled receptor (GPCR) involved in calcium homeostasis. By binding to the transmembrane domain of the CaSR, this compound enhances the receptor's sensitivity to extracellular calcium. This guide provides a detailed technical overview of the primary cellular signaling pathways activated upon this compound binding to the CaSR, namely the Gq/11 and Gi/o pathways. We will explore the downstream consequences of this activation, including intracellular calcium mobilization, ERK1/2 phosphorylation, and the inhibition of parathyroid hormone (PTH) secretion. This document includes quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding of this compound's mechanism of action at the cellular level.

Introduction to this compound and the Calcium-Sensing Receptor (CaSR)

The Calcium-Sensing Receptor (CaSR) is a class C GPCR that plays a pivotal role in maintaining systemic calcium balance.[1] It is highly expressed in the parathyroid glands and kidneys.[2] this compound is an allosteric modulator that binds to a site within the seven-transmembrane domain of the CaSR, distinct from the orthosteric calcium-binding site.[3][4] This binding induces a conformational change that increases the receptor's affinity for extracellular calcium, leading to its activation at lower calcium concentrations.[2] The clinical significance of this action lies in its ability to suppress the synthesis and secretion of parathyroid hormone (PTH), thereby lowering serum calcium levels.[5] this compound is therefore a key therapeutic agent in the management of hyperparathyroidism.[3]

Core Signaling Pathways Activated by this compound

This compound's allosteric modulation of the CaSR primarily triggers two distinct G protein-mediated signaling cascades: the Gq/11 pathway and the Gi/o pathway.[1][5]

The Gq/11 Pathway: Intracellular Calcium Mobilization and PLC Activation

Upon this compound-potentiated activation, the CaSR couples to Gq/11 proteins.[6] This coupling activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[6] The resulting increase in cytosolic calcium is a hallmark of CaSR activation and a key event in the downstream signaling cascade. DAG, in conjunction with the elevated intracellular calcium, activates Protein Kinase C (PKC).[7]

The Gi/o Pathway: Inhibition of Adenylyl Cyclase

In addition to Gq/11, the activated CaSR also couples to Gi/o proteins.[1] The activation of Gi/o leads to the inhibition of adenylyl cyclase, the enzyme responsible for converting ATP to cyclic AMP (cAMP).[6] The resulting decrease in intracellular cAMP levels contributes to the overall cellular response to this compound, including the inhibition of PTH secretion.

Downstream Signaling: ERK1/2 Phosphorylation

A convergence point for both the Gq/11 and Gi/o pathways is the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). The activation of PKC through the Gq/11 pathway, as well as signaling events downstream of the Gi/o pathway, contribute to the phosphorylation and activation of MEK1/2, which in turn phosphorylates ERK1/2.[8]

Quantitative Data on this compound's Activity

The following tables summarize key quantitative parameters of this compound's effect on CaSR-mediated signaling pathways.

Table 1: Potency of this compound in CaSR-Mediated Signaling

| Parameter | Cell Type | Assay | EC50 / IC50 | Reference |

| Intracellular Ca2+ Mobilization | HEK293 cells expressing CaSR | Fura-2 fluorescence | EC50: ~2.8 µM (in the context of low receptor expression and 1.0 mM extracellular Ca2+) | [9] |

| Calcitonin Secretion | Rat medullary thyroid carcinoma 6-23 cells | Calcitonin ELISA | EC50: 34 nM | [10] |

| PTH Secretion Inhibition | Primary cultured human parathyroid cells | PTH Immunoassay | ~61% inhibition at 1000 nM | [11] |

| PTH Secretion Inhibition (in vivo) | Intact rats | PTH Immunoassay | ED50: 3 mg/kg (oral dose) | [12] |

Table 2: Effects of this compound on Downstream Signaling Events

| Endpoint | Cell Type / Model | Treatment | Fold Change / % Change | Reference |

| PTH Secretion | Hemodialysis patients | This compound (25-100 mg daily for 52 weeks) | 55-58% decrease from baseline | [13] |

| ERK1/2 Phosphorylation | HEK293 cells expressing CaSR | This compound | Dose-dependent increase | [8] |

| Intracellular Ca2+ | HEK293 cells expressing CaSR | 2 µM this compound | Lowers the Ca2+ threshold for oscillations | [9] |

| Parathyroid Gland Volume | Hemodialysis patients | This compound (52 weeks) | Significant reduction | [13] |

Detailed Experimental Protocols

Intracellular Calcium Mobilization Assay using Fluo-4 AM

This protocol describes the measurement of intracellular calcium mobilization in response to this compound in CaSR-expressing cells using a fluorescence plate reader.

Materials:

-

CaSR-expressing cells (e.g., HEK293-CaSR)

-

Black, clear-bottom 96-well plates

-

Fluo-4 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

Probenecid (optional)

-

This compound stock solution

-

Fluorescence plate reader with automated injection capabilities

Procedure:

-

Cell Plating: Seed CaSR-expressing cells into black, clear-bottom 96-well plates at a density that will yield a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a CO2 incubator.

-

Dye Loading Solution Preparation: Prepare a Fluo-4 AM loading solution in HBSS containing 2-5 µM Fluo-4 AM and 0.02% Pluronic F-127. Probenecid (1-2.5 mM) can be included to prevent dye leakage.

-

Cell Loading: Remove the growth medium from the cells and wash once with HBSS. Add 100 µL of the Fluo-4 AM loading solution to each well. Incubate for 30-60 minutes at 37°C, protected from light.

-

Washing: After incubation, gently wash the cells twice with HBSS to remove extracellular dye. Add 100 µL of HBSS to each well.

-

Measurement: Place the plate in a fluorescence plate reader equipped with injectors. Set the excitation wavelength to ~490 nm and the emission wavelength to ~515 nm.

-

Baseline Reading: Record a stable baseline fluorescence for 10-20 seconds.

-

Compound Injection and Data Acquisition: Inject the desired concentration of this compound and continue to record the fluorescence signal for at least 2-3 minutes to capture the peak and subsequent decay of the calcium transient.

-

Data Analysis: The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence (F0) from the peak fluorescence (Fmax). Results are often expressed as ΔF/F0.

ERK1/2 Phosphorylation Assay via Western Blotting

This protocol outlines the detection of phosphorylated ERK1/2 in response to this compound treatment.

Materials:

-

CaSR-expressing cells

-

6-well plates

-

Serum-free culture medium

-

This compound stock solution

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibody: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)

-

Primary antibody: Mouse or Rabbit anti-total ERK1/2

-

Secondary antibody: HRP-conjugated goat anti-rabbit IgG

-

Secondary antibody: HRP-conjugated goat anti-mouse IgG

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate CaSR-expressing cells in 6-well plates. Once confluent, serum-starve the cells for 4-6 hours. Treat the cells with various concentrations of this compound for the desired time (e.g., 5-15 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE.

-

Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK1/2 primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and then add the ECL substrate. Capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

Inositol Phosphate Accumulation Assay

This protocol describes a method to measure the accumulation of inositol phosphates (IPs) following CaSR activation.

Materials:

-

CaSR-expressing cells

-

24-well plates

-

Inositol-free DMEM

-

[³H]myo-inositol

-

LiCl solution

-